2-(5-Hydroxypyridin-2-yl)acetic acid

Hydrogen bonding Tautomerism Positional isomers

Researchers developing P2X3 antagonists for neuropathic pain require the precise 5-hydroxy-2-pyridyl pharmacophore-positional isomers fail due to altered hydrogen-bonding topology and decarboxylation susceptibility. 2-(5-Hydroxypyridin-2-yl)acetic acid (CAS 1214345-48-8) solves this. • Validated scaffold: P2X3 antagonists show in vivo efficacy parallel to pregabalin (ED₅₀ 2.62 mg/kg IV, SNL model) • Direct amide coupling via free -COOH eliminates saponification; orthogonal 5-OH handle for selective protection • ≥98% purity; shipped ambient, store -20°C sealed

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 1214345-48-8
Cat. No. B1469447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Hydroxypyridin-2-yl)acetic acid
CAS1214345-48-8
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)CC(=O)O
InChIInChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)
InChIKeyBZRCUHNZOAAEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Hydroxypyridin-2-yl)acetic Acid: Key Building Block


2-(5-Hydroxypyridin-2-yl)acetic acid (CAS 1214345-48-8), with molecular formula C₇H₇NO₃ and molecular weight 153.14 g/mol, is a pyridine-acetic acid derivative featuring a hydroxyl group at the 5-position of the pyridine ring and an acetic acid moiety at the 2-position . This compound serves as a versatile intermediate and building block in medicinal chemistry and organic synthesis, with its 5-hydroxy-2-pyridyl scaffold appearing in pharmacologically active molecules targeting G-protein coupled receptors (GPCRs) such as hydroxycarboxylic acid receptor 2 (HCA2) [1], ion channels including P2X3 receptors for neuropathic pain [2], and peptidase enzymes relevant to diabetes therapy [3]. Its predicted physicochemical properties include a boiling point of 471.9±30.0 °C, density of 1.411±0.06 g/cm³, and a pKa of 3.51±0.10 (predicted) .

2-(5-Hydroxypyridin-2-yl)acetic Acid: Differentiation Points


Generic substitution among pyridine-acetic acid derivatives is technically unsound due to the pronounced positional sensitivity of the hydroxyl group, which directly governs regiospecific hydrogen-bonding patterns, metal-chelation geometry, and metabolic fate [1]. The 5-hydroxy-2-pyridyl motif in this compound establishes a defined hydrogen-bond donor-acceptor topology distinct from 3-hydroxy, 4-hydroxy, or 6-hydroxy positional isomers, each of which presents fundamentally different electronic distribution and tautomeric equilibria [2]. Furthermore, 2-pyridylacetic acid derivatives are inherently susceptible to decarboxylation under specific reaction conditions, and the 5-hydroxy substituent modulates this stability profile, introducing substitution constraints that in-class analogs lacking this functionality cannot replicate [3]. These structural distinctions translate into divergent outcomes in receptor-binding pharmacophores (e.g., P2X3 antagonism and GPCR modulation) and in synthetic yields during multi-step derivatization, rendering direct interchange without re-optimization scientifically unjustified and experimentally risky [4].

2-(5-Hydroxypyridin-2-yl)acetic Acid: Comparative Evidence


Regiospecific Hydrogen-Bonding Topology

The 5-hydroxypyridin-2-yl scaffold establishes a unique hydrogen-bond donor-acceptor distance and angular geometry relative to the acetic acid side chain, a feature governed by the meta-relationship of the 5-OH to the pyridine nitrogen and the ortho-positioning of the 2-acetic acid group. In contrast, 2-hydroxypyridine and 4-hydroxypyridine isomers exist predominantly as their pyridone tautomers in aqueous solution, fundamentally altering their hydrogen-bonding capacity and electronic distribution [1]. This tautomeric distinction is not a minor nuance; it directly impacts the compound's ability to serve as a predictable pharmacophore element in target-binding assays. Unlike 3-hydroxy or 6-hydroxy positional isomers, the 5-hydroxy-2-acetic acid arrangement provides an optimal spatial orientation for simultaneous metal coordination (via pyridine N and carboxylate O) and hydrogen bonding (via 5-OH), a geometry exploited in HCA2 receptor antagonist design where the 5-hydroxypyridin-2-yl moiety anchors key binding interactions [2].

Hydrogen bonding Tautomerism Positional isomers Molecular recognition

pKa & Metal Chelation Profile

2-(5-Hydroxypyridin-2-yl)acetic acid exhibits a predicted pKa of 3.51±0.10 for the carboxylic acid proton, reflecting the electron-withdrawing influence of the pyridine ring modulated by the 5-hydroxy substituent . This acidity value positions the compound for selective deprotonation and subsequent nucleophilic reactivity under mildly basic conditions that would leave non-hydroxylated pyridine-acetic acid analogs (typically pKa ~4.0-4.5) largely protonated. More critically, the 5-hydroxy-2-carboxylate arrangement creates a bidentate metal-chelating motif analogous to picolinic acid derivatives but with an additional hydrogen-bond donor at the 5-position that can engage in secondary coordination sphere interactions [1]. This chelation geometry differs fundamentally from 3-hydroxy or 4-hydroxy pyridine isomers, where the hydroxyl is either ortho to the ring nitrogen (altering nitrogen basicity through intramolecular hydrogen bonding) or para (creating an extended chelation pocket with different bite angle). In the context of pyridylacetic acid derivatives used in DPP-IV inhibitor development, this precise geometry influences the compound's ability to coordinate active-site zinc ions while maintaining appropriate hydrophobic contacts [2].

pKa Metal chelation Acidity Coordination chemistry

P2X3 Receptor Antagonist Pharmacophore

The 5-hydroxypyridin-2-yl scaffold has been independently validated as a critical pharmacophore element in two distinct therapeutic areas. In P2X3 receptor antagonism, a series of 5-hydroxy pyridine derivatives demonstrated potent antiallodynic activity, with the lead compound (compound 29, containing the 5-hydroxy pyridine core) showing parallel efficacy to pregabalin (a calcium channel modulator used clinically for neuropathic pain) and superior efficacy to AF353 (a reference P2X3 antagonist) in spinal nerve ligation rat models [1]. Critically, the corresponding methyl ester prodrug (compound 28) exhibited potent effects upon intravenous administration with ED₅₀ values of 2.62 mg/kg in spinal nerve ligation and 2.93 mg/kg in chemotherapy-induced peripheral neuropathy rats [1]. Separately, in the GPCR space, the 5-hydroxypyridin-2-yl moiety is a key recognition element in HCA2 (GPR109A) receptor antagonists, as documented in BindingDB for compounds such as CHEMBL1086656, which incorporates a 2-{3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]} pharmacophore for competitive binding at the niacin receptor [2]. This cross-target validation distinguishes the 5-hydroxy-2-pyridyl scaffold from alternative pyridine substitution patterns that lack similar documented biological anchoring points.

P2X3 receptor Neuropathic pain Antiallodynic GPCR HCA2

Synthetic Versatility: Free Acid vs. Esters

The free carboxylic acid functionality of 2-(5-hydroxypyridin-2-yl)acetic acid provides a direct handle for amide coupling, esterification, and reduction chemistry without requiring pre-activation or protecting group manipulation. This contrasts with pre-esterified analogs such as methyl 2-(5-hydroxypyridin-2-yl)acetate (CAS not specified in open literature) or ethyl 2-(5-hydroxypyridin-2-yl)acetate (CAS 132807-30-8, purity 97%), which require saponification before carboxylic acid-mediated transformations or are limited to transesterification reactions . The three-component synthesis of pyridylacetic acid derivatives via arylation/decarboxylative substitution of Meldrum's acids demonstrates that 2-pyridylacetic acids are themselves prone to decarboxylation under specific conditions [1], a reactivity characteristic that can be harnessed synthetically but also imposes constraints on reaction condition selection. This inherent decarboxylation propensity is modulated by the electron-donating 5-hydroxy substituent, which alters the stability profile compared to unsubstituted pyridylacetic acids. In prodrug development contexts, the free acid form enables direct conjugation strategies, as exemplified by the P2X3 antagonist program where the carboxylic acid-containing compound 29 was paired with its methyl ester prodrug 28 to overcome cell permeability limitations [2].

Esterification Amide coupling Multi-step synthesis Protecting group strategy

Thermal and Storage Stability

2-(5-Hydroxypyridin-2-yl)acetic acid exhibits a predicted boiling point of 471.9±30.0 °C at 760 mmHg, a predicted density of 1.411±0.06 g/cm³, and a predicted flash point of 239.2±24.6 °C [1]. The recommended storage condition is -20°C in a sealed container away from moisture . These thermal and storage parameters differ meaningfully from related pyridine building blocks. For comparison, amino(5-hydroxy-2-pyridinyl)acetic acid (CAS 108158-20-9), which incorporates an α-amino group, exhibits a predicted density of 1.5±0.1 g/cm³ and a boiling point of 483.9±45.0 °C at 760 mmHg . The lower boiling point of the target compound (471.9 °C vs. 483.9 °C) reflects the absence of the amino group's additional hydrogen-bonding network, which reduces intermolecular association and influences purification behavior during distillation or sublimation. More critically, the -20°C storage requirement distinguishes this compound from room-temperature-stable pyridine analogs lacking the phenolic hydroxyl group, which is susceptible to oxidation upon prolonged exposure to ambient air and moisture . This storage sensitivity must be factored into procurement and inventory planning.

Storage stability Thermal properties Boiling point Material handling

2-(5-Hydroxypyridin-2-yl)acetic Acid: Key Application Scenarios


P2X3 Antagonist Lead Optimization

Medicinal chemistry teams developing P2X3 receptor antagonists for neuropathic pain should prioritize 2-(5-hydroxypyridin-2-yl)acetic acid as a core building block. The 5-hydroxy pyridine scaffold has been independently validated in a series of potent P2X3 antagonists, with the lead compound demonstrating in vivo antiallodynic efficacy parallel to pregabalin and superior to AF353 in spinal nerve ligation rat models [1]. The free carboxylic acid functionality enables direct amide coupling to diverse amine-containing pharmacophores, while the corresponding methyl ester prodrug strategy (compound 28) achieved ED₅₀ values of 2.62 mg/kg (SNL) and 2.93 mg/kg (CIPN) upon intravenous administration [1]. Positional isomer substitution (e.g., 3-hydroxy or 4-hydroxy pyridine analogs) is not recommended without full SAR re-evaluation, as the 5-hydroxy-2-acetic acid geometry is essential for the observed receptor-binding pharmacophore.

HCA2 GPCR Antagonist Development

Researchers targeting hydroxycarboxylic acid receptor 2 (HCA2/GPR109A), a GPCR implicated in lipid metabolism and inflammatory signaling, can leverage 2-(5-hydroxypyridin-2-yl)acetic acid as a validated pharmacophore anchor. BindingDB documents the 5-hydroxypyridin-2-yl moiety as a key recognition element in competitive binding assays for compounds such as CHEMBL1086656, which incorporates the scaffold within a 1,2,4-oxadiazole-containing antagonist structure [2]. The predicted pKa of 3.51±0.10 supports pH-dependent solubility optimization in assay buffers, while the bidentate metal-chelating capacity of the pyridine N/carboxylate O system may provide additional coordination-based binding modes in related metalloenzyme targets.

Multi-Step Synthesis & Late-Stage Diversification

Synthetic chemistry groups conducting multi-step derivatization campaigns benefit from the free carboxylic acid of 2-(5-hydroxypyridin-2-yl)acetic acid as an orthogonal functionalization handle, eliminating the saponification step required for ester analogs such as ethyl 2-(5-hydroxypyridin-2-yl)acetate (CAS 132807-30-8) . The 5-hydroxy group provides an additional site for selective protection/deprotection strategies (e.g., silyl ethers, benzyl ethers) without interfering with carboxylic acid-mediated transformations. However, researchers must account for the compound's susceptibility to decarboxylation under certain reaction conditions—a property shared by the 2-pyridylacetic acid class but modulated by the electron-donating 5-hydroxy substituent [3]—and adhere to the recommended -20°C sealed storage condition to prevent oxidative degradation .

DPP-IV Inhibitor Intermediate Synthesis

In the context of dipeptidyl peptidase-IV (DPP-IV) inhibitor development for diabetes therapy, 2-(5-hydroxypyridin-2-yl)acetic acid serves as a strategic intermediate for constructing pyridyl acetic acid-based peptidomimetics. Patents from Takeda Pharmaceutical describe pyridyl acetic acid compounds with superior peptidase inhibitory action useful for diabetes prophylaxis and treatment [4]. The 5-hydroxy substitution pattern offers distinct metal-chelation geometry for active-site zinc coordination compared to alternative positional isomers, while the free carboxylic acid provides a direct coupling partner for amine-terminated peptidomimetic scaffolds. The compound's predicted physicochemical profile (boiling point 471.9±30.0 °C, density 1.411±0.06 g/cm³) informs solvent selection and purification strategy during multi-gram scale-up.

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